molecular formula C7H3F4NO B1394125 2-Fluoro-5-(trifluoromethyl)nicotinaldehyde CAS No. 1227565-42-5

2-Fluoro-5-(trifluoromethyl)nicotinaldehyde

Cat. No. B1394125
M. Wt: 193.1 g/mol
InChI Key: PTYPUKFFWYEATL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)nicotinaldehyde, also known as 2F-TAN, is a synthetic compound with the molecular formula C7H3F4NO. It has a molecular weight of 193.1 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)nicotinaldehyde consists of a nicotinaldehyde core with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)nicotinaldehyde has a predicted density of 1.462±0.06 g/cm3 and a predicted boiling point of 206.4±35.0 °C . The melting point, flash point, and other physical properties are not specified .

Scientific Research Applications

Photoredox Systems for Catalytic Fluoromethylation

Trifluoromethyl groups are significant in pharmaceuticals and agrochemicals, leading to the development of fluoromethylating reagents and catalysis strategies. Photoredox catalysis, especially with visible-light-induced single-electron-transfer processes, has been explored for efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Organometallic Fluorine Chemistry of Palladium and Rhodium

This area focuses on synthesizing selectively fluorinated organic compounds, with up to 40% of all agrochemicals and 20% of pharmaceuticals containing fluorinated molecules. The study includes the synthesis, characterization, and reactivity of aryl palladium(II) fluoride complexes (Grushin, 2010).

Synthesis of Soluble Fluoro-polyimides

Research into the synthesis of soluble fluoro-polyimides involves reacting fluorine-containing aromatic diamine with aromatic dianhydrides. This leads to high-quality polyimide films with excellent thermal stability and hygrothermal stability (Xie et al., 2001).

Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation

2-Fluoro-5-(trifluoromethyl)aniline serves as a monodentate transient directing group in Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes. This process has high efficiency and good functional group tolerance (Wu et al., 2021).

2-Fluoro-ATP in 19F NMR-based Activity Screening

2-Fluoro-ATP is utilized in 19F NMR-based methods for enzyme activity-based screening. This approach is applicable to a wide range of enzymes, especially those utilizing ATP as a substrate (Stockman, 2008).

Electrophilic Fluorination

Studies on the selective introduction of fluorine atoms and fluorinated moieties into organic molecules, including methods for difluoromethylation and monofluoromethylation, are significant due to the beneficial effects these groups bring to target molecules (Hu et al., 2009).

Catalytic C-C Coupling Reactions at Nickel

This research involves the treatment of certain compounds with nickel, leading to the formation of fluoro complexes. These complexes play a crucial role in the catalytic reactions for synthesizing fluorinated compounds (Steffen et al., 2005).

Fluorinated Compounds in Enzyme-Catalyzed Reactions

Fluorinated compounds are used in enzyme-catalyzed reactions, with studies focusing on mechanisms of enzyme inhibition by organofluorine compounds and their structural characterization (Reddy, 2015).

Fluorous Metal-Organic Frameworks for Gas Adsorption

Research into fluorous metal−organic frameworks, such as FMOF-1, has been conducted for high-density gas adsorption. These frameworks show significant adsorption capacities for gases like H2, O2, and N2 (Yang et al., 2007).

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYPUKFFWYEATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)nicotinaldehyde

CAS RN

1227565-42-5
Record name 2-fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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